![molecular formula C5H10O5 B584055 D-[2-13C]xylose CAS No. 131771-69-2](/img/structure/B584055.png)
D-[2-13C]xylose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-[2-13C]xylose is a labeled form of the sugar xylose, where the carbon at position 2 is replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, as it allows for the tracking and analysis of the compound’s behavior in biological systems.
Mechanism of Action
Target of Action
D-[2-13C]xylose, also known as (3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol, is a monosaccharide of the aldopentose type . It is primarily targeted by enzymes such as xylose isomerase and xylulose reductase, which are involved in the metabolism of xylose .
Mode of Action
This compound is metabolized through several pathways. The first step is ring opening, followed by the extension of the substrate to an open-chain conformation, a proton shuttle with the participation of a structural water molecule, and the rate-determining hydride shift . This process is facilitated by the enzymes mentioned above.
Pharmacokinetics
The standard 25-g D-xylose test in adults, based on analysis of a 5-h urine collection and a 1-h serum sample, discriminates between normal subjects and patients with proximal small intestinal malabsorption . This indicates that D-xylose is absorbed in the small intestine and excreted in the urine, providing information about its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The metabolism of this compound results in the production of various substrates that can serve important nutritional and biological purposes . For example, the reduction of xylose by catalytic hydrogenation produces xylitol, a common food additive sweetener .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other sugars like glucose can competitively inhibit D-xylose absorption . Furthermore, factors such as pH, temperature, and the presence of specific enzymes can also affect the metabolism of D-xylose .
Biochemical Analysis
Biochemical Properties
D-[2-13C]xylose plays a crucial role in biochemical reactions. It is metabolized by microorganisms through the xylose isomerase and Weimberg pathways . These pathways involve various enzymes and proteins. For instance, xylose dehydrogenase is a key enzyme involved in this compound metabolism . The interactions between this compound and these biomolecules are essential for the efficient conversion of this compound into biofuels and chemicals .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Saccharomyces cerevisiae, this compound induces specific delays in glucose-dependent repression of certain genes . This effect occurs even when metabolic flux activities are similar, indicating a unique influence of this compound on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound action involves its interactions with biomolecules at the molecular level. It binds to enzymes such as xylose dehydrogenase, influencing their activity . Changes in gene expression are also a part of this compound’s mechanism of action
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the consumption rate of this compound is significantly lower than that of glucose . Over time, this leads to prolonged process times and added costs in the production of biofuels and chemicals
Metabolic Pathways
This compound is involved in several metabolic pathways. The xylose isomerase and Weimberg pathways are the major routes of this compound metabolism . These pathways involve various enzymes and cofactors. The metabolic flux or metabolite levels can also be affected by this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[2-13C]xylose typically involves the incorporation of carbon-13 into the xylose molecule. One common method is the fermentation of D-xylose using microorganisms that can incorporate carbon-13 from a labeled substrate. Another approach involves chemical synthesis, where carbon-13 labeled precursors are used to construct the xylose molecule.
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes. Microorganisms such as yeast or bacteria are genetically engineered to incorporate carbon-13 into their metabolic pathways, producing labeled xylose. The fermentation process is optimized to maximize yield and purity, followed by purification steps to isolate the labeled compound.
Chemical Reactions Analysis
Types of Reactions: D-[2-13C]xylose undergoes various chemical reactions, including:
Oxidation: Conversion to D-xylonic acid using oxidizing agents.
Reduction: Formation of xylitol through catalytic hydrogenation.
Substitution: Formation of derivatives through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid or potassium permanganate.
Reduction: Catalytic hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: D-xylonic acid.
Reduction: Xylitol.
Substitution: Various substituted xylose derivatives.
Scientific Research Applications
D-[2-13C]xylose has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of carbohydrate metabolism and enzymatic reactions.
Biology: Helps in understanding the metabolic pathways of xylose in different organisms.
Medicine: Utilized in diagnostic tests to assess intestinal absorption and metabolic disorders.
Industry: Employed in the production of biofuels and biochemicals from lignocellulosic biomass.
Comparison with Similar Compounds
D-xylose: The natural, unlabeled form of the sugar.
D-[1-13C]xylose: Labeled at the first carbon position.
D-[5-13C]xylose: Labeled at the fifth carbon position.
Uniqueness: D-[2-13C]xylose is unique due to its specific labeling at the second carbon position, which provides distinct advantages in tracking and studying specific metabolic transformations that involve this carbon atom
Properties
IUPAC Name |
(3R,4S,5R)-(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-FGCNGXGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

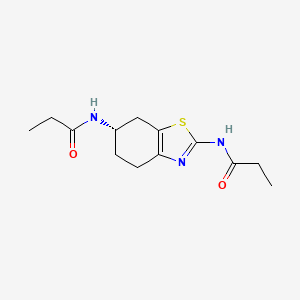
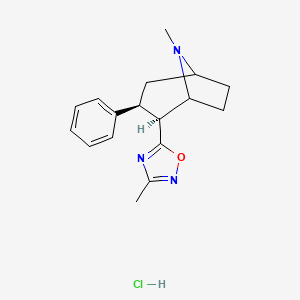
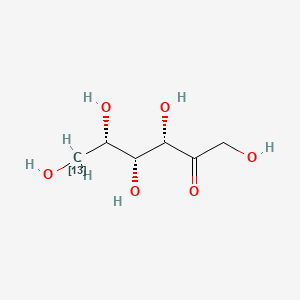
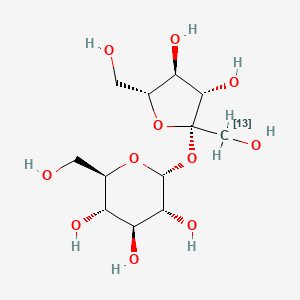
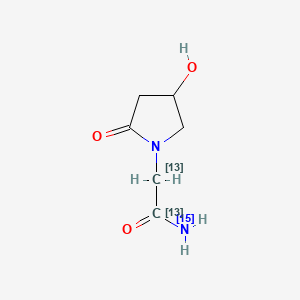
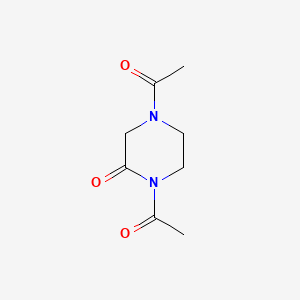
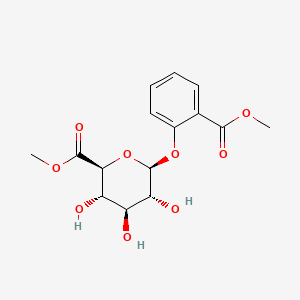
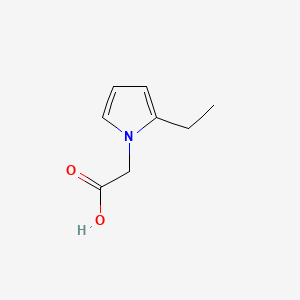
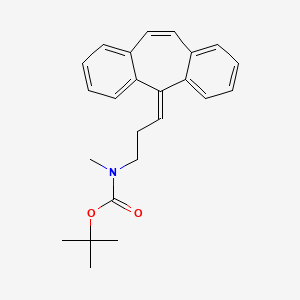
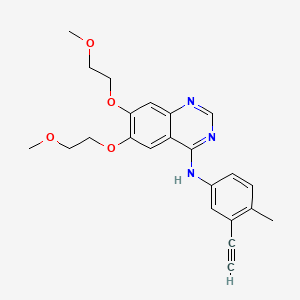
![D-[2-13C]tagatose](/img/structure/B583995.png)
